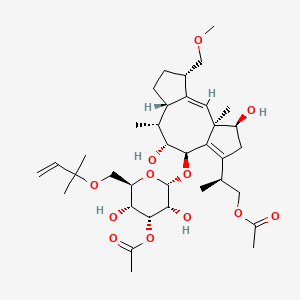

Fusicoccin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fusicoccin A is a diterpene glucoside phytotoxin produced by the fungus Fusicoccum amygdali. It is known for its ability to stabilize protein-protein interactions, particularly those involving the 14-3-3 protein family. This stabilization has significant implications in various biological processes, including the regulation of the plasma membrane H±ATPase in plants, leading to physiological changes such as wilting.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fusicoccin A involves several steps, starting from simpler diterpenoid precursors. The process typically includes:

Oxidation and Glycosylation: Initial steps involve the oxidation of the diterpenoid skeleton followed by glycosylation to attach the glucose moiety.

Cyclization: Formation of the tricyclic core structure through cyclization reactions.

Functional Group Modifications: Introduction of various functional groups to achieve the final structure of this compound.

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the fungus Fusicoccum amygdali. The conditions for optimal production include:

Nutrient-Rich Media: Use of media rich in carbon and nitrogen sources to promote fungal growth and metabolite production.

Controlled Fermentation Conditions: Maintaining specific pH, temperature, and aeration levels to maximize yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups present in the molecule, converting them to alcohols.

Substitution: Substitution reactions can occur at the glucoside moiety, where different sugar units can be introduced.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Various glycosyl donors and catalysts for glycosylation reactions.

Major Products:

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Products with reduced carbonyl groups.

Substituted Derivatives: Products with modified sugar moieties.

Scientific Research Applications

Fusicoccin A has a wide range of applications in scientific research:

Chemistry: Used as a chemical probe to study protein-protein interactions, particularly those involving 14-3-3 proteins.

Biology: Investigated for its role in plant physiology, especially in the regulation of the plasma membrane H±ATPase.

Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in certain cancer cell lines.

Industry: Utilized in agricultural research to study plant responses to stress and pathogen attack.

Mechanism of Action

Fusicoccin A exerts its effects by stabilizing the interaction between 14-3-3 proteins and their phosphorylated ligands. This stabilization enhances the binding affinity of 14-3-3 proteins to their targets, leading to prolonged activation or inhibition of various signaling pathways. In plants, this results in the activation of the plasma membrane H±ATPase, causing increased proton extrusion and subsequent physiological changes.

Comparison with Similar Compounds

Cyclosporin A: Another fungal metabolite that stabilizes protein-protein interactions, specifically between cyclophilin and calcineurin.

FK506 (Tacrolimus): A macrolide that forms ternary complexes with FKBP and calcineurin, inhibiting T-cell activation.

Rapamycin: Forms complexes with FKBP and mTOR, inhibiting cell growth and proliferation.

Uniqueness of Fusicoccin A: this compound is unique in its ability to specifically stabilize interactions involving 14-3-3 proteins, which are crucial in a wide range of cellular processes

Properties

Molecular Formula |

C36H56O12 |

|---|---|

Molecular Weight |

680.8 g/mol |

IUPAC Name |

[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4R,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate |

InChI |

InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33-,34-,36+/m1/s1 |

InChI Key |

KXTYBXCEQOANSX-PUESDPPPSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC |

Canonical SMILES |

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate](/img/structure/B10822974.png)

![7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[1-(butylamino)ethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10822995.png)

![(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10822997.png)

![6-[[9-Hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B10823013.png)

![(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10823030.png)